- Potential of catalytic oxidation of Kraft black liquor for the production of biosourced compoundsChemRxiv, 2023, From ChemRxiv, 1-14,
Cas no 498-02-2 (Apocynin)

Apocynin Chemical and Physical Properties
Names and Identifiers
-
- Acetovanillone
- 4-Hydroxy-3-methoxyacetophenone
- Apocynin
- Acetovanillone~Apocynin
- 4-Hydroxy-3-methoxybenzoic acid
- 3-Methoxy-4-Hydroxy Acetophenone
- 4'-Hydroxy-3'-methoxyacetophenone
- 1-(4-Hydroxy-3-methoxyphenyl)ethanone
- Acetovanillon
- ACETOVANILLON(RG)
- Acetoguaiacone
- Acetoguaiacon
- Apocynine
- 4-Acetyl-2-methoxyphenol
- Acetovanyllon
- Acetovanilone
- Ethanone, 1-(4-hydroxy-3-methoxyphenyl)-
- 3-Methoxy-4-hydroxyacetophenone
- 1-(4-hydroxy-3-methoxyphenyl)ethan-1-one
- 4-Hydroxy-3-methoxyphenyl methyl ketone
- Acetophenone, 4'-hydroxy-3'-methoxy-
- 4'-Hydroxy 3'-methoxyacetophenone
- MLSMR
- 4-Acetylguaiacol
- SMR000752909
- MLS001304972
- 2-Methoxy 4-acetylphenol
-
- MDL: MFCD00008747
- Inchi: 1S/C9H10O3/c1-6(10)7-3-4-8(11)9(5-7)12-2/h3-5,11H,1-2H3
- InChI Key: DFYRUELUNQRZTB-UHFFFAOYSA-N
- SMILES: O(C([H])([H])[H])C1=C(C([H])=C([H])C(C(C([H])([H])[H])=O)=C1[H])O[H]
- BRN: 0637373
Computed Properties
- Exact Mass: 166.062994g/mol
- Surface Charge: 0
- XLogP3: 0.5
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Rotatable Bond Count: 2
- Monoisotopic Mass: 166.062994g/mol
- Monoisotopic Mass: 166.062994g/mol
- Topological Polar Surface Area: 46.5Ų
- Heavy Atom Count: 12
- Complexity: 167
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- Molecular Weight: 166.17
- Surface Charge: 0
- Tautomer Count: 9
Experimental Properties
- Color/Form: Powder
- Density: 1.1708 (rough estimate)
- Melting Point: 112-115 °C (lit.)
- Boiling Point: 263-265 °C/17 mmHg(lit.)
- Flash Point: Fahrenheit: 235.4 ° f
Celsius: 113 ° c - Refractive Index: 1.5101 (estimate)
- Solubility: 0.03 M
- Water Partition Coefficient: Soluble in hot water
- PSA: 46.53000
- LogP: 1.60340
- FEMA: 3737
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
- Merck: 741
- λmax: 383(MeOH)(lit.)
- Solubility: Slightly soluble in water, soluble in ethanol, acetone, benzene, ether, chloroform.
Apocynin Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:2
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
- RTECS:AM8800000
-
Hazardous Material Identification:
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Safety Term:S26;S36
- Risk Phrases:R36/37/38
- TSCA:Yes
Apocynin Customs Data
- HS CODE:2942000000
- Customs Data:
China Customs Code:
2914509090Overview:
2914509090 Ketones containing other oxygen-containing groups. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS:2914509090 other ketones with other oxygen function VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
Apocynin Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2191-0004-5g |
1-(4-hydroxy-3-methoxyphenyl)ethan-1-one |
498-02-2 | 95%+ | 5g |
$60.0 | 2023-09-06 | |
Life Chemicals | F2191-0004-10g |
1-(4-hydroxy-3-methoxyphenyl)ethan-1-one |
498-02-2 | 95%+ | 10g |
$84.0 | 2023-09-06 | |
Ambeed | A113062-500g |
1-(4-Hydroxy-3-methoxyphenyl)ethanone |
498-02-2 | 98% | 500g |
$226.0 | 2024-07-18 | |
Enamine | EN300-18156-2.5g |
1-(4-hydroxy-3-methoxyphenyl)ethan-1-one |
498-02-2 | 95.0% | 2.5g |
$27.0 | 2025-03-21 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6391-1 g |
Acetovanillone |
498-02-2 | 99.95% | 1g |
¥393.00 | 2022-04-26 | |
SHENG KE LU SI SHENG WU JI SHU | sc-203321C-500g |
Apocynin, |
498-02-2 | ≥98% | 500g |
¥2557.00 | 2023-09-05 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | A10809-100G |
Apocynin |
498-02-2 | 100g |
¥1000.98 | 2023-11-12 | ||
Fluorochem | 227636-1g |
Acetovanillone |
498-02-2 | 95% | 1g |
£10.00 | 2022-02-28 | |
Ambeed | A113062-100g |
1-(4-Hydroxy-3-methoxyphenyl)ethanone |
498-02-2 | 98% | 100g |
$86.0 | 2024-07-18 | |
Alichem | A015037703-1kg |
1-(4-Hydroxy-3-methoxyphenyl)ethan-1-one |
498-02-2 | 98% | 1kg |
$890.00 | 2023-09-01 |
Apocynin Production Method
Production Method 1
Production Method 2
- Oxidative Catalytic Fractionation of Lignocellulose to High-Yield Aromatic Aldehyde Monomers and Pure CelluloseACS Catalysis, 2023, 13(12), 7929-7941,
Production Method 3
Apocynin Raw materials
Apocynin Preparation Products
- 2-Methyl-5-hexen-3-ol (32815-70-6)
- Oxalic acid (144-62-7)
- Lactate (50-21-5)
- Ethyl vanillate (617-05-0)
- 2-Methoxy-4-propylphenol (2785-87-7)
- 1,1-diethoxybutane (3658-95-5)
- Vanillin (121-33-5)
- 2,3-Dihydroxypropanoic Acid(20% in water) (473-81-4)
- Butanoic acid,2-hydroxy- (600-15-7)
- 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one (5650-43-1)
- 2-ethylcyclopentan-1-one (4971-18-0)
- 2-Cyclohexen-1-one, 2,4,4-trimethyl-3-(3-oxobutyl)- (72008-46-9)
- 2,6-dimethoxy-4-propylphenol (6766-82-1)
- 4-Hydroxybenzoic acid (99-96-7)
- Vanillyl Methyl Ketone (2503-46-0)
- 5-Sec-butylpyrogallol (56707-65-4)
- 4',6'-Dihydroxy-2',3'-dimethylacetophenone (7743-14-8)
- Syringylacetone (19037-58-2)
- 2',4'-Dimethoxypropiophenone (831-00-5)
- Guaiacol (90-05-1)
- Isoeugenol (97-54-1)
- Malic acid (6915-15-7)
- Hydroxymalonic Acid (80-69-3)
- Vanillic acid (121-34-6)
- Syringaldehyde (134-96-3)
- propanedioic acid (141-82-2)
- Ethyl diphenylacetate (3468-99-3)
- Ethyl Hydroferulate (61292-90-8)
- Ethyl 2-(4-hydroxy-3-methoxyphenyl)acetate (60563-13-5)
- butanedioic acid (110-15-6)
- 4-Ethylphenol (123-07-9)
- 4-Hydroxybenzaldehyde (123-08-0)
- Diethyl succinate (123-25-1)
- Hexadecane (544-76-3)
- 1,2,3-Trimethoxybenzene (634-36-6)
- 4-Propylphenol (645-56-7)
- Apocynin (498-02-2)
- 4-ethyl-2,6-dimethoxyphenol (14059-92-8)
- 1-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propan-2-one (4899-74-5)
- Phenol, ethyl-2-methoxy- (29760-89-2)
- 1-Butanol (71-36-3)
- 2-hydroxyacetic acid (79-14-1)
- Acetosyringone (2478-38-8)
- 3,4,5-Trimethoxyphenylacetic acid (951-82-6)
- 2,6-Dimethoxyphenol (91-10-1)
- Acetophenone (98-86-2)
- 1-(4-Hydroxyphenyl)ethanone (99-93-4)
- 1,4-Dioxene (543-75-9)
Apocynin Suppliers
Apocynin Related Literature
-
Emilio J. Cocinero,Francisco J. Basterretxea,Patricia écija,Alberto Lesarri,José A. Fernández,Fernando Casta?o Phys. Chem. Chem. Phys. 2011 13 13310
-
2. Walnut (Juglans regia L.) shell pyroligneous acid: chemical constituents and functional applicationsAli Jahanban-Esfahlan,Ryszard Amarowicz RSC Adv. 2018 8 22376
-
Bin Yao,Praveen Kolla,Ranjit Koodali,Selvaratn Balaranjan,Sunav Shrestha,Alevtina Smirnova Sustainable Energy Fuels 2017 1 1573
-
Alexander Stücker,Jacob Podschun,Bodo Saake,Ralph Lehnen Anal. Methods 2018 10 3481
-
Bin Yao,Praveen Kolla,Ranjit Koodali,Selvaratn Balaranjan,Sunav Shrestha,Alevtina Smirnova Sustainable Energy Fuels 2017 1 1573
Additional information on Apocynin
Apocynin (CAS No. 498-02-2): A Comprehensive Overview of Its Applications and Recent Research Findings
Apocynin, with the chemical formula C₁₅H₁₂O₄ and the CAS number 498-02-2, is a naturally occurring flavonolignan derivative primarily found in the plant Apocynum venetum. This compound has garnered significant attention in the field of pharmacology and medicinal chemistry due to its diverse biological activities and potential therapeutic applications. Over the years, extensive research has been conducted to elucidate its mechanisms of action, particularly in the context of inflammation, oxidative stress, and neuroprotection.
The pharmacological profile of Apocynin is multifaceted, making it a promising candidate for various therapeutic interventions. One of its most well-documented effects is its potent anti-inflammatory properties. Studies have shown that Apocynin can inhibit the activation of nuclear factor kappa B (NF-κB), a key transcription factor involved in the regulation of pro-inflammatory cytokine production. This inhibition is achieved through the suppression of upstream signaling pathways such as IκB kinase (IKK) and p65 phosphorylation. The compound's ability to modulate NF-κB activity has been demonstrated in various in vitro and in vivo models, including cell lines derived from macrophages and other immune cells.
In addition to its anti-inflammatory effects, Apocynin has also been shown to exhibit significant antioxidant properties. Oxidative stress plays a crucial role in the pathogenesis of numerous diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's disease. Research indicates that Apocynin can scavenge reactive oxygen species (ROS) and inhibit the activity of enzymes involved in oxidative processes, such as lipoxygenase and cyclooxygenase. These antioxidant mechanisms contribute to the compound's potential neuroprotective effects, which have been observed in animal models of brain injury and neurodegeneration.
The therapeutic potential of Apocynin extends beyond inflammation and oxidative stress. Emerging evidence suggests that it may also have cardioprotective effects. Studies have demonstrated that Apocynin can attenuate myocardial ischemia-reperfusion injury by inhibiting neutrophil infiltration and reducing oxidative damage to cardiac tissue. Furthermore, its ability to modulate mitochondrial function and prevent apoptosis has been implicated in its cardioprotective role. These findings highlight the compound's broad spectrum of biological activities, making it a versatile candidate for developing novel therapeutic strategies.
The pharmacokinetics of Apocynin have also been extensively studied to understand its absorption, distribution, metabolism, and excretion (ADME) profile. Initial studies revealed that oral administration of Apocynin results in moderate bioavailability, with peak plasma concentrations observed within a few hours post-dosing. The compound undergoes extensive metabolism in the liver via phase I and phase II enzymatic pathways, with glucuronidation being a major route of conjugation. This metabolic profile influences its half-life and bioavailability, which are critical factors to consider when designing therapeutic regimens.
In recent years, researchers have explored synthetic derivatives of Apocynin to enhance its pharmacological efficacy and improve its pharmacokinetic properties. Structural modifications have focused on optimizing solubility, reducing metabolic clearance, and enhancing target specificity. For instance, derivatives such as apocynin analogs with improved water solubility have shown enhanced bioavailability and prolonged half-life in preclinical studies. These advancements underscore the importance of medicinal chemistry in refining natural products for therapeutic use.
The clinical potential of Apocynin has been further supported by several preclinical studies investigating its effects on chronic inflammatory diseases. In models of rheumatoid arthritis, for example, administration of Apocynin has been associated with reduced joint swelling and cartilage degradation. Similarly, studies in inflammatory bowel disease have demonstrated its ability to attenuate intestinal inflammation and improve gut barrier function. These findings suggest that Apocynin could be a valuable adjunct therapy for patients with chronic inflammatory conditions.
The safety profile of Apocynin, particularly at therapeutic doses, has been evaluated through various toxicological studies. Acute toxicity assessments have indicated that the compound exhibits low systemic toxicity with minimal adverse effects at high doses. Chronic toxicity studies have also shown no significant organ-specific damage or long-term health risks associated with prolonged exposure to Apocynin. These findings provide reassurance regarding its safety profile but emphasize the need for further clinical trials to confirm these observations in human populations.
The future direction of research on Apocynin, including derivatives like apocynin analogs or modified formulations such as nanoparticles or liposomes, holds promise for expanding its therapeutic applications. Advances in drug delivery systems could enhance targeted delivery to affected tissues while minimizing systemic side effects. Additionally, combination therapies involving Apocynin with other anti-inflammatory or antioxidant agents may synergistically improve treatment outcomes for complex diseases.
498-02-2 (Apocynin) Related Products
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- 2478-38-8(Acetosyringone)
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